

The Chemical Architecture of Nemoralisin C: A Diterpenoid from Aphanamixis grandifolia

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nemoralisin C

Cat. No.: B1513356

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemoralisin C, a chain-like diterpenoid, has been isolated from the fruits of the tropical tree *Aphanamixis grandifolia*. Its chemical structure was elucidated through comprehensive spectroscopic analysis. This technical guide provides an in-depth overview of the chemical structure of **Nemoralisin C**, a summary of the experimental protocols for its isolation and characterization, and its reported biological activities. All quantitative data from the primary literature is presented in structured tables, and key experimental workflows are visualized using diagrams.

Chemical Structure of Nemoralisin C

Nemoralisin C is a diterpenoid compound with the molecular formula $C_{20}H_{28}O_5$, as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS). The structure was elucidated by extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

The chemical structure of **Nemoralisin C** is characterized by a bicyclic core and a side chain.

Table 1: Physicochemical Properties of **Nemoralisin C**


Property	Value
Molecular Formula	C ₂₀ H ₂₈ O ₅
Molecular Weight	348.43 g/mol
CAS Number	1443421-84-8
Appearance	White amorphous powder
Source Organism	<i>Aphanamixis grandifolia</i> (Fruits)

Experimental Protocols

The isolation and structure elucidation of **Nemoralisin C** involved a multi-step process, as detailed in the primary literature[1]. A generalized workflow is presented below.

Extraction and Isolation

The air-dried and powdered fruits of *Aphanamixis grandifolia* were subjected to extraction with 95% ethanol at room temperature. The resulting crude extract was then partitioned between different solvents to separate compounds based on polarity. **Nemoralisin C** was isolated from the ethyl acetate fraction through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC).

[Click to download full resolution via product page](#)

Figure 1: Isolation workflow of **Nemoralisin C**.

Structure Elucidation

The chemical structure of **Nemoralisin C** was determined using a combination of spectroscopic techniques.

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.
- Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the presence of key functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the planar structure and relative stereochemistry of the molecule.

Quantitative Data

The following tables summarize the key spectroscopic data for **Nemoralisin C** as reported in the literature[1].

Table 2: ^{13}C NMR Spectroscopic Data for **Nemoralisin C** (125 MHz, CDCl_3)

Position	δc (ppm)	Position	δc (ppm)
1	170.1	11	124.5
2	135.2	12	139.8
3	78.9	13	40.1
4	35.6	14	25.9
5	55.4	15	28.0
6	28.3	16	17.8
7	38.1	17	21.5
8	145.2	18	15.9
9	118.1	19	16.5
10	40.5	20	29.7

Table 3: ^1H NMR Spectroscopic Data for **Nemoralisin C** (500 MHz, CDCl_3)

Position	δ H (ppm, J in Hz)
2	5.95 (s)
3	4.85 (d, 9.5)
4	2.50 (m)
6 α	1.65 (m)
6 β	1.50 (m)
7	2.10 (m)
9	5.10 (t, 7.0)
11	5.30 (d, 8.5)
13	2.20 (m)
14	1.95 (m)
16	0.95 (d, 7.0)
17	1.10 (s)
18	1.70 (s)
19	1.60 (s)
20	0.85 (d, 6.5)

Biological Activity

Nemoralisin C, along with other isolated compounds from *Aphanamixis grandifolia*, was evaluated for its cytotoxic activities against several human cancer cell lines. The specific details of the signaling pathways affected were not extensively elaborated in the initial report. Further research is required to fully understand the mechanism of action and potential therapeutic applications of **Nemoralisin C**.

Conclusion

Nemoralisin C is a structurally interesting diterpenoid isolated from *Aphanamixis grandifolia*. Its chemical architecture has been well-defined through rigorous spectroscopic analysis. The provided data and experimental outlines serve as a valuable resource for researchers interested in the chemistry and potential biological applications of this natural product. Further investigation into its bioactivity and mechanism of action is warranted to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Chemical Architecture of Nemoralisin C: A Diterpenoid from *Aphanamixis grandifolia*]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1513356#what-is-the-chemical-structure-of-nemoralisin-c>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com